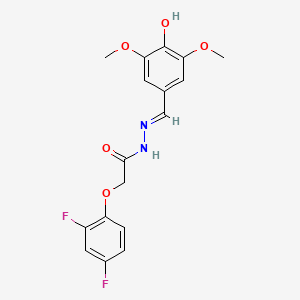

![molecular formula C13H16N2O3 B6137718 ethyl 2-[(4-methylphenyl)hydrazono]-3-oxobutanoate](/img/structure/B6137718.png)

ethyl 2-[(4-methylphenyl)hydrazono]-3-oxobutanoate

Descripción general

Descripción

Ethyl 2-[(4-methylphenyl)hydrazono]-3-oxobutanoate, also known as ethyl 4-(p-tolyl) hydrazono-3-oxobutanoate, is a chemical compound that belongs to the class of hydrazones. It is widely used in scientific research because of its unique properties and potential applications.

Aplicaciones Científicas De Investigación

Ethyl Tertiary-Butyl Ether (ETBE) in Gasoline

Ethyl tertiary-butyl ether (ETBE) is an oxygenated compound used in gasoline to reduce vehicle exhaust emissions, reduce aromatic compound content, and replace organo-lead compounds while maintaining high octane numbers. The use of ETBE in gasoline or petrol is modest but increasing, leading to similar trends in potential human exposure. Inhalation is the most likely mode of exposure. Studies show ETBE has low toxicity and is essentially nonirritant to eyes and skin. It did not cause sensitization in a maximization test in guinea pigs, and neurological effects have been observed only at very high exposure concentrations. The current understanding of ETBE's impact on kidney and liver in rats and mice is still evolving, with some studies indicating potential effects on these organs. However, there is no evidence of specific effects on reproduction, development, or genetic material. Carcinogenicity studies have been conducted with ETBE, but the data is not considered adequate for a comprehensive evaluation of its carcinogenicity (Mcgregor, 2007).

Ethyl Ferulate: Antioxidant and Neuroprotective Actions

Ethyl ferulate, a phenylpropanoid, has anti-inflammatory, antioxidant, and neuroprotective activities. It is of natural and synthetic origin and has potential uses in the nutraceutical and pharmaceutical industry. Patents and scientific articles involving ethyl ferulate cover a variety of applications including the treatment of mycobacterial infections, use as a cosmetic, and its neuroprotective activity. The substance is known for its antioxidant, neuroprotective, anti-inflammatory, antimutagenic, antiapoptotic, antimutagenic, and antiproliferative activities, yet it remains underexplored by the pharmaceutical and nutraceutical industries (Cunha et al., 2019).

1-Methylcyclopropene (1-MCP): Ethylene Inhibitor

1-Methylcyclopropene (1-MCP) is an inhibitor of ethylene action and has been studied extensively for its effects on a broad range of fruits, vegetables, and floriculture crops. It prevents ethylene effects, thereby helping in maintaining product quality and extending postharvest shelf-life. Various factors like cultivar, developmental stage, and time from harvest to treatment need to be considered when using 1-MCP. Depending on the species treated, 1-MCP may have a variety of effects on processes like respiration, ethylene production, volatile production, color changes, and more. This comprehensive review of 1-MCP aims to define where discrepancies exist between reports and to identify areas requiring further study (Blankenship & Dole, 2003).

Propiedades

IUPAC Name |

ethyl (E)-3-hydroxy-2-[(4-methylphenyl)diazenyl]but-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O3/c1-4-18-13(17)12(10(3)16)15-14-11-7-5-9(2)6-8-11/h5-8,16H,4H2,1-3H3/b12-10+,15-14? | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUAVPJQIUOGLEW-SFVZPOGWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=C(C)O)N=NC1=CC=C(C=C1)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C(=C(/C)\O)/N=NC1=CC=C(C=C1)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl (2e)-3-hydroxy-2-(p-tolyldiazenyl)but-2-enoate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

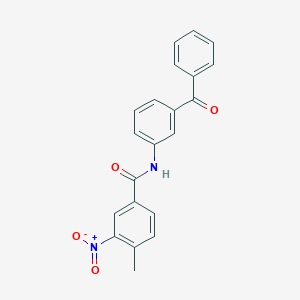

![N'-[4-(diethylamino)-2-hydroxybenzylidene]-2-(2,3,5,6-tetrafluorophenoxy)acetohydrazide](/img/structure/B6137640.png)

![4-[(1-cycloheptyl-4-piperidinyl)oxy]-N-(4-pyridinylmethyl)benzamide](/img/structure/B6137641.png)

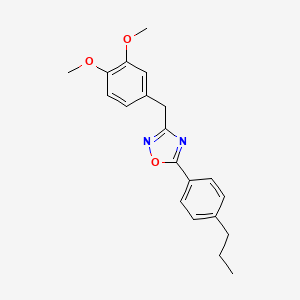

![{1-[3-(allyloxy)benzoyl]-3-piperidinyl}(2-methoxyphenyl)methanone](/img/structure/B6137668.png)

![1-(2-methoxyethyl)-N-[3-(4-methoxyphenyl)propyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6137671.png)

![1-[2-(bromomethyl)-9-methyl-9H-imidazo[1,2-a]benzimidazol-3-yl]ethanone](/img/structure/B6137676.png)

![N-[4-(methylthio)phenyl]-5-(2-pyrrolidinyl)-2-thiophenecarboxamide trifluoroacetate](/img/structure/B6137686.png)

![N-({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-2-(methylthio)acetamide](/img/structure/B6137692.png)

![{5-[3-(benzoyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid](/img/structure/B6137700.png)

![2-amino-5-(2-chloro-6-fluorophenyl)-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione](/img/structure/B6137707.png)

![N-{4-[(2-quinoxalinylamino)sulfonyl]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B6137726.png)

![2-chloro-N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-N-(tetrahydro-2-furanylmethyl)isonicotinamide](/img/structure/B6137738.png)